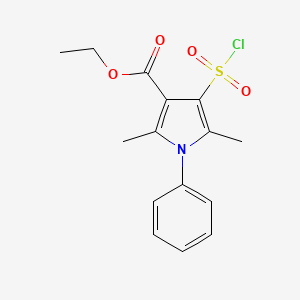
2-Chloro-4-iodobenzonitrile
Overview
Description
2-Chloro-4-iodobenzonitrile is a halogen-substituted benzonitrile derivative, a class of organic compounds characterized by a benzene ring bonded to a nitrile group (—CN). The presence of chlorine and iodine substituents on the benzene ring can significantly influence the chemical reactivity and physical properties of the molecule. Although the provided papers do not directly discuss 2-Chloro-4-iodobenzonitrile, they offer insights into the behavior of structurally related compounds, which can be used to infer certain aspects of 2-Chloro-4-iodobenzonitrile's chemistry.
Synthesis Analysis
The synthesis of halogen-substituted benzonitriles can be achieved through various methods. For instance, the synthesis of 4-(trichlorosilylmethyl)benzonitrile is described as starting from 4-(bromomethyl)benzonitrile and trichlorosilane . This suggests that halogenated benzonitriles can act as intermediates for further functionalization. Similarly, the synthesis of mercaptobenzonitriles from fluorobenzonitriles involves a nucleophilic aromatic substitution (SNAr) where the fluorine atom is displaced by a thiol group . This indicates that the halogen atoms on the benzene ring of benzonitriles can be selectively substituted under certain conditions, which could be applicable to the synthesis of 2-Chloro-4-iodobenzonitrile.
Molecular Structure Analysis
The molecular structure of halogen-substituted benzonitriles can exhibit interesting features due to the presence of halogen atoms. For example, the co-crystal structure of a chlorophenyl-substituted benzoquinoline derivative shows that the halogen can influence the overall conformation of the molecule . The dihedral angles between the rings and the orientation of the halogen-substituted phenyl ring can affect the molecular packing and interactions in the solid state. This information can be extrapolated to 2-Chloro-4-iodobenzonitrile, suggesting that its chlorine and iodine substituents may similarly affect its molecular conformation and solid-state structure.
Chemical Reactions Analysis
The reactivity of halogen-substituted benzonitriles can vary depending on the nature and position of the halogen substituents. As seen in the synthesis of mercaptobenzonitriles, the presence of chlorine or bromine allows for selective substitution reactions, whereas iodine does not participate under the same conditions . This implies that in 2-Chloro-4-iodobenzonitrile, the chlorine atom might be more reactive in certain substitution reactions compared to the iodine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted benzonitriles are influenced by the nature of the halogen atoms and their positions on the benzene ring. The vibrational analysis of 4-chloro-3-nitrobenzonitrile provides insights into the experimental and theoretical vibrational frequencies, which are important for understanding the molecule's behavior in different states . The study of 3,5-dihalo-4-hydroxybenzonitriles reveals how halogen atoms can participate in intermolecular interactions, leading to the formation of chain-like or sheet-like structures in the solid state . These findings can be relevant to predicting the behavior of 2-Chloro-4-iodobenzonitrile in various environments.
The pseudo-isostructural packing observed in o-chloro- and o-bromobenzonitrile indicates that halogen atoms can also influence the crystal packing and symmetry of these compounds . This knowledge can be useful when considering the crystallization and solid-state properties of 2-Chloro-4-iodobenzonitrile.
Scientific Research Applications
Crystal Structure and Bending Properties
- Bending Properties in Halobenzonitrile Crystals : A study examined the crystal structures of halobenzonitrile derivatives, including 4-iodobenzonitrile, to understand their differing bending properties. The analysis revealed insights into the elasticity and brittleness of these crystals, which is crucial for applications in material science (Veluthaparambath et al., 2022).
Pressure-Induced Effects
- Effect of Pressure on Halogen Bonding : Research on 4-iodobenzonitrile under varying pressure conditions showed significant changes in its crystal structure. This study provides valuable information for understanding the robustness and adaptability of such compounds under different environmental conditions (Giordano et al., 2019).
Chemical Synthesis
- Carbopalladation of Nitriles : A study demonstrated the palladium(0)-catalyzed annulation of 2-iodobenzonitrile, yielding various aromatic ketones. This process is significant for the synthesis of complex organic compounds (Pletnev et al., 2002).
Vibrational Analysis
- Vibrational Analysis of Halobenzonitrile : An investigation into the vibrational properties of 4-chloro-3-nitrobenzonitrile provided insights into its molecular structure and behavior, which is valuable for understanding the physical characteristics of similar compounds (Sert et al., 2013).
Photochemistry
- Photochemistry of Substituted Halogenophenols : A study on the photochemistry of chloro- and iodo-benzonitriles revealed the formation of various photoproducts, providing insights important for applications in photochemical reactions and materials science (Bonnichon et al., 1999).
Thermodynamics and Aromaticity
- Thermodynamic Studies on Halogen-Cyano Interactions : The thermodynamic properties of iodobenzonitrile were analyzed, highlighting the strength of halogen-cyano interactions. Such studies are crucial for designing materials with specific thermal properties (Rocha et al., 2013).
Palladium-Catalyzed Synthesis
- Synthesis of Aminoquinazolines : Research demonstrated the palladium-catalyzed synthesis of aminoquinazolines from 2-iodobenzonitrile, contributing to the field of organic synthesis and pharmaceutical chemistry (Demakova et al., 2019).
Electrochemical Applications
- Electrochemically Promoted Arylation : A study on the electrochemical reduction of iodobenzonitriles highlighted their potential in synthesizing cross-coupling products, important for developing new electrochemical synthesis methods (Gallardo & Soler, 2017).
Safety and Hazards
The safety information for 2-Chloro-4-iodobenzonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-4-iodobenzonitrile is also not well-documented. The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context. For instance, in a chemical reaction, 2-Chloro-4-iodobenzonitrile might act as a reagent, interacting with other compounds to produce a desired product .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol, a structurally similar compound, has been shown to be degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-iodobenzonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
2-chloro-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFNGYARDINCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591810 | |
| Record name | 2-Chloro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodobenzonitrile | |
CAS RN |
371764-70-4 | |
| Record name | 2-Chloro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)







![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

